(Z)-ethyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Description
The compound “(Z)-ethyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate” is a structurally complex molecule featuring a benzodioxin moiety fused to a dihydrobenzofuran system. Key structural elements include:
- A (Z)-configured methylene bridge linking the benzodioxin to a 3-oxo-2,3-dihydrobenzofuran core, which may influence stereoelectronic properties and reactivity.
- An ethyl propanoate ester side chain, enhancing lipophilicity and modulating solubility.
For instance, benzodioxin derivatives are often explored for antimicrobial or enzyme-inhibitory activities, while dihydrobenzofurans are common in natural products and pharmaceuticals .
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO7/c1-3-27-22(25)12(2)29-16-4-5-17-18(9-16)30-19(20(17)24)8-13-6-15(23)7-14-10-26-11-28-21(13)14/h4-9,12H,3,10-11H2,1-2H3/b19-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIIBKOHLPDNCL-UWVJOHFNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Cl)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of 4H-benzo[d][1,3]dioxin-4-one , which is an important structural unit in insecticides. .
Mode of Action
Given its structural similarity to 4H-benzo[d][1,3]dioxin-4-one , it may interact with similar targets and exert similar effects
Biochemical Pathways
As a derivative of4H-benzo[d][1,3]dioxin-4-one , it may affect similar pathways. These could potentially include pathways related to insecticide action, but this is speculative and requires further investigation.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to 4H-benzo[d][1,3]dioxin-4-one , it may exert similar effects. .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a benzodioxin, dihydrobenzofuran, and ester functionalities. Below is a comparative analysis with structurally related compounds from the literature:
Physicochemical and Bioactivity Comparisons
Electrophilicity: The chloro-substituted benzodioxin may enhance reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes) relative to non-halogenated analogs.
Stereochemical Impact : The (Z)-methylene configuration could restrict rotational freedom, favoring specific binding modes absent in (E)-isomers or flexible analogs .
Similarity Coefficient Analysis
Using methodologies from and , the compound’s structural similarity to analogs can be quantified:
- Tanimoto Coefficient : A value >0.7 (on a 0–1 scale) indicates significant overlap in functional groups (e.g., ester, aromatic rings) with ’s benzoate derivative.
- Graph-Based Comparison : Subgraph isomorphism analysis () reveals shared benzodioxin and benzofuran motifs with methylofuran (), but divergent side chains reduce overall similarity .
Research Findings and Implications
- Synthetic Challenges : The (Z)-configuration and steric bulk may complicate synthesis, necessitating stereoselective strategies (e.g., asymmetric catalysis) absent in simpler analogs .
- Biological Relevance : While methylofuran () acts as a metabolic cofactor, the target compound’s chloro and ester groups suggest divergent applications, such as protease inhibition or antimicrobial activity.
- Computational Modeling : Graph-based similarity metrics () and binary fingerprinting () are critical for virtual screening of analogs, though manual validation of stereochemistry remains essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
